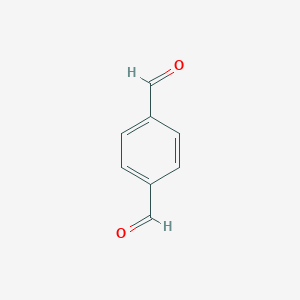
テレフタルアルデヒド
概要
説明
Terephthalaldehyde (TPA) is an organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile intermediate used in the synthesis of a variety of compounds and materials, such as dyes, catalysts, and pharmaceuticals. TPA is also used in the production of polyesters, polyurethanes, and polycarbonates. In addition, it is used in the synthesis of a variety of organic and inorganic compounds, such as esters, amines, and carboxylic acids.
科学的研究の応用
染料の調製
テレフタルアルデヒドは、さまざまな染料の調製における中間体として使用されます . この化合物のアルデヒド基は、他の物質と反応して幅広い色を形成することができ、染料合成において汎用性の高い成分となります。
蛍光増白剤
染料に加えて、テレフタルアルデヒドは蛍光増白剤の生成にも使用されます . これらの剤は、電磁スペクトルの紫外線および紫外領域の光を吸収し、青色領域の光を再放射する物質です。
ポリイミンの合成
テレフタルアルデヒドは、脂肪族ジアミンと反応してポリイミンを合成することができます . ポリイミンは、柔軟な電子機器や高度な材料の製造など、さまざまな用途に使用できるポリマーの一種です。
常磁性ミクロポーラス高分子有機骨格(POFs)の前駆体
テレフタルアルデヒドは、ピロール、インドール、カルバゾールとの共重合により、常磁性ミクロポーラス高分子有機骨格(POFs)を調製するための前駆体として使用されます . これらのPOFsは、ガス貯蔵、分離、触媒における潜在的な用途があります。
希土類元素回収のための固相抽出システム
テレフタルアルデヒド–フェノール樹脂は、希土類元素回収のための固相抽出システムとして使用されてきました . 希土類元素は、ほとんどのハイテク機器に含まれており、多くの国にとって不可欠なものとなっています。したがって、これらの元素の抽出と回収のためのプロセスの進歩は不可欠です。
ホルムアルデヒドフリーレゾール型フェノール樹脂の合成
テレフタルアルデヒドは、毒性があり、伝統的にフェノール系イオン交換樹脂を調製するために使用されてきたホルムアルデヒドの代替として使用されました . 得られたホルムアルデヒドフリーレゾール型フェノール樹脂は、特性評価され、希土類元素の抽出に関するイオン交換容量が調べられました .
作用機序
Target of Action
Terephthalaldehyde, also known as 1,4-Benzenedialdehyde, primarily targets amines . It is used in the preparation of imines , which are also commonly referred to as Schiff bases . These imines are formed following a condensation reaction with amines .
Mode of Action
The interaction of Terephthalaldehyde with its targets results in the formation of imines through a condensation reaction . During this reaction, water is also formed . This reaction is by definition reversible, thus creating an equilibrium between aldehyde and amine on one side, and the imine and water on the other .
Biochemical Pathways
Terephthalaldehyde affects the biochemical pathway that leads to the formation of imines . These imines find use in the preparation of metal-organic coordination complexes . In addition, Terephthalaldehyde is a commonly used monomer in the production of imine polymers, also called polyimines .
Pharmacokinetics
It is known that terephthalaldehyde is soluble in many organic solvents, such as alcohols (eg, methanol or ethanol) and ethers (eg, tetrahydrofuran or diethylether) , which may influence its bioavailability.
Result of Action
The primary result of Terephthalaldehyde’s action is the formation of imines . These imines are relatively stable due to aromatic conjugation between the imine group and benzene ring . They find use in the preparation of metal-organic coordination complexes and are also used in the production of imine polymers, also called polyimines .
Action Environment
The action of Terephthalaldehyde can be influenced by environmental factors such as the pH of the solution . In an acidic aqueous environment, imines will start to hydrolyse more easily . Typically, an equilibrium between the imine and aldehyde is formed, which is dependent on the concentration of the relevant compounds and the pH of the solution .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases . This involves a condensation reaction with amines, during which water is also formed . Due to aromatic conjugation between the imine group and the benzene ring, the imines are relatively stable and will not easily hydrolyse back to the aldehyde .
Molecular Mechanism
The molecular mechanism of Terephthalaldehyde primarily involves its role in the formation of imines . The reaction is reversible, creating an equilibrium between the aldehyde and amine on one side, and the imine and water on the other .
特性
IUPAC Name |
terephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCOHFSKRZZVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27456-81-1 | |
| Record name | 1,4-Benzenedicarboxaldehyde, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27456-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6060769 | |
| Record name | 1,4-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Terephthalaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21586 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246 °C | |
| Record name | Terephthaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
76 °C (169 °F) - closed cup | |
| Record name | Terephthaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies | |
| Record name | Terephthaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS RN |
623-27-8 | |
| Record name | 1,4-Benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEREPHTHALALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2Y6E4N2TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Terephthaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117 °C | |
| Record name | Terephthaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Terephthalaldehyde?
A1: Terephthalaldehyde has the molecular formula C8H6O2 and a molecular weight of 134.13 g/mol.
Q2: What spectroscopic techniques are used to characterize Terephthalaldehyde?
A2: Terephthalaldehyde is commonly characterized using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]
Q3: How does the presence of two formyl groups influence the properties of Terephthalaldehyde?
A3: The two formyl groups in Terephthalaldehyde contribute to its reactivity, particularly in condensation reactions. They also lead to stronger covalent hydration in water compared to similar compounds like p-nitrobenzaldehyde. [, ]
Q4: What unique insights can NEXAFS spectra provide about Terephthalaldehyde?
A4: NEXAFS spectra reveal crucial information about the electronic structure of Terephthalaldehyde. Studies show a significant positional dependence for double substitution in the molecule and demonstrate the building block principle for NEXAFS spectral interpretation. []
Q5: How is Terephthalaldehyde used in the synthesis of polymers?
A5: Terephthalaldehyde acts as a monomer in various polymerization reactions. It reacts with diamines to form polyimines, with pyrrole, indole, and carbazole to create microporous polymeric organic frameworks (POFs), and with acetone to synthesize polyesters. [, , , ]
Q6: Can Terephthalaldehyde be used to synthesize formaldehyde-free resins?
A6: Yes, Terephthalaldehyde serves as a non-hazardous alternative to formaldehyde in the synthesis of phenolic ion-exchange resins. This approach yields formaldehyde-free resole-type phenolic resins with potential for rare-earth element recovery. []
Q7: What makes Terephthalaldehyde suitable for fabricating biofuel cell catalysts?
A7: Terephthalaldehyde's ability to form π-conjugated networks enhances electron transfer in biofuel cell catalysts. When used as a cross-linker in glucose oxidase-based catalysts, it improves both performance and stability compared to conventional glutaraldehyde. []
Q8: How does Terephthalaldehyde contribute to the synthesis of large-pore carbon nanoparticles?
A8: In a sol-gel approach, Terephthalaldehyde reacts with phloroglucinol to form a polymeric network, serving as a carbon precursor. This method leads to the formation of carbon nanoparticles with high surface area and large pore volume. []
Q9: Can Terephthalaldehyde be utilized in asymmetric synthesis?
A9: Yes, Terephthalaldehyde has been successfully employed in asymmetric reactions. Notably, its diethylation with diethylzinc, catalyzed by chiral ligands like N,N-di(n-butyl)norephedrine, leads to the synthesis of practically optically pure diols. []
Q10: Is Terephthalaldehyde used in the synthesis of heterocyclic compounds?
A10: Yes, Terephthalaldehyde serves as a key building block in the synthesis of various heterocyclic systems. Examples include its use in preparing 1,3-oxazepine-4,7-diones and 1,3-diazepine-4,7-diones via reactions with substituted anilines, maleic anhydride, and phthalic anhydride. []
Q11: Have computational methods been employed to study Terephthalaldehyde?
A11: Yes, computational techniques like CNDO have been used to calculate the fn→π values for the n→π absorptions of Terephthalaldehyde. These calculations provide valuable insights into the electronic transitions and spectral properties of the molecule. []
Q12: Are there specific challenges in formulating Terephthalaldehyde due to its stability?
A12: While the provided research doesn't explicitly address formulation challenges, Terephthalaldehyde's reactivity, especially towards nucleophiles, might necessitate careful consideration during formulation to ensure stability.
Q13: How is Terephthalaldehyde monitored during synthesis and purification?
A13: Thin Layer Chromatography (TLC) is a common technique for monitoring reactions involving Terephthalaldehyde. [] Additionally, spectroscopic methods like IR and NMR are valuable for characterizing the compound and confirming its purity. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




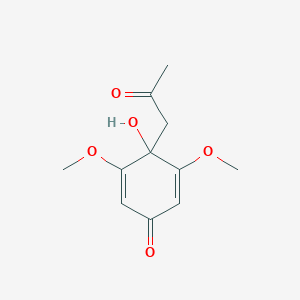


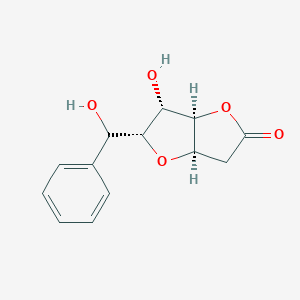

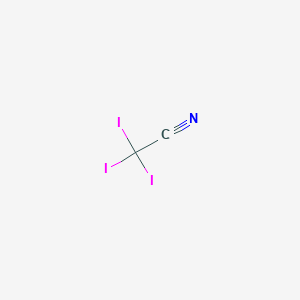
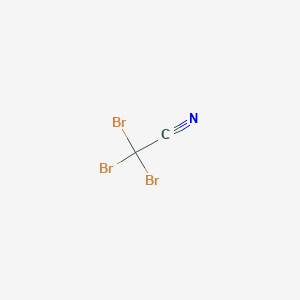

![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

